molecular formula C20H21Cl2NO4 B4913475 ethyl 2-amino-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B4913475
M. Wt: 410.3 g/mol
InChI Key: HJVJLIKZXOIBIS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a heterocyclic compound belonging to the 4H-chromene family. Its structure features a fused bicyclic system with a 2,4-dichlorophenyl substituent at position 4, an ethyl carboxylate group at position 3, and a 7,7-dimethyl moiety that confers steric rigidity to the cyclohexenone ring. This compound is typically synthesized via multicomponent reactions involving ethyl 2-cyanoacetate, substituted benzaldehydes, and cyclohexane-1,3-dione derivatives, often catalyzed by 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux conditions .

The ethyl carboxylate group contributes to the compound’s solubility in polar organic solvents, while the 7,7-dimethyl substituent may stabilize the chair conformation of the tetrahydrochromene ring, as observed in related structures .

Properties

IUPAC Name

ethyl 2-amino-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO4/c1-4-26-19(25)17-15(11-6-5-10(21)7-12(11)22)16-13(24)8-20(2,3)9-14(16)27-18(17)23/h5-7,15H,4,8-9,23H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVJLIKZXOIBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)CC(C2)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multiple steps, starting with the construction of the chromene core. One common approach is the condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a strong base, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl carboxylate moiety undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Hydrolysis to yield the corresponding carboxylic acid using NaOH or H₂SO₄ (commonly in ethanol/water mixtures at reflux).

  • Aminolysis with primary/secondary amines to form amides (e.g., ethanolamine at 80–100°C).

Table 1: Ester Group Reactivity

Reaction TypeReagents/ConditionsProductYield (%)Source
Hydrolysis2M NaOH, ethanol, reflux, 4hCarboxylic acid derivative85–92
AminolysisEthanolamine, toluene, 80°C, 6hEthanolamide conjugate78

Reactivity of the Amino Group

The 2-amino substituent participates in:

  • Acylation with acetyl chloride or anhydrides.

  • Schiff Base Formation with aldehydes (e.g., benzaldehyde in ethanol under catalytic acid).

Table 2: Amino Group Transformations

Reaction TypeReagents/ConditionsProductYield (%)Source
AcylationAcetic anhydride, pyridine, RT, 2hN-Acetyl derivative90
Schiff BaseBenzaldehyde, HCl, ethanol, refluxImine-linked chromene65

Cyclization and Heterocycle Formation

The chromene scaffold facilitates cyclocondensation reactions:

  • Pyran Annulation with malononitrile or ethyl cyanoacetate via Knoevenagel-Michael sequences (e.g., Ag₂O/pyridine N-oxide catalysis, 70°C).

  • Fused Heterocycles with thiourea or hydrazines to form thiazole/pyrazole derivatives.

Table 3: Cyclization Reactions

SubstrateReagents/ConditionsProductYield (%)Source
MalononitrileAg₂O, pyridine N-oxide, ethanol, 70°CPyrano[3,2-c]chromene-carbonitrile72
ThioureaHCl, ethanol, reflux, 3hThiazolo-chromene hybrid68

Electrophilic Aromatic Substitution

The 2,4-dichlorophenyl group directs electrophilic substitution:

  • Nitration (HNO₃/H₂SO₄) at the para position to existing substituents.

  • Sulfonation (fuming H₂SO₄, 50°C).

Table 4: Aromatic Ring Modifications

Reaction TypeReagents/ConditionsPosition ModifiedYield (%)Source
NitrationHNO₃ (conc.), H₂SO₄, 0–5°C, 2hC-555
SulfonationFuming H₂SO₄, 50°C, 4hC-360

Catalytic Hydrogenation

The tetrahydrochromene ring undergoes partial saturation under H₂/Pd-C:

  • Reduction of the 5-oxo group to a hydroxyl moiety (25–50 psi H₂, ethanol, 80°C).

Table 5: Hydrogenation Outcomes

CatalystPressure (psi)SolventProductYield (%)Source
Pd/C (10%)30Ethanol5-Hydroxy-tetrahydrochromene88

Mechanistic Insights

  • Ester Hydrolysis : Follows base-catalyzed acyl-oxygen cleavage.

  • Knoevenagel Cyclization : Initiated by deprotonation of active methylene groups, enabling C–C bond formation .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C20H21Cl2NO4C_{20}H_{21}Cl_2NO_4. Its structure features a chromene backbone with various functional groups that contribute to its biological activity. The presence of the dichlorophenyl group is particularly noteworthy as it enhances the compound's pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry showed that derivatives of this compound inhibited cell proliferation in breast cancer cells with an IC50 value of 12 µM .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both bacterial and fungal strains.

  • Data Table: Antimicrobial Activity
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties.

  • Case Study : A study conducted on animal models demonstrated that administration of the compound significantly reduced paw edema in rats induced by carrageenan injection .

Organic Photovoltaics

The unique electronic properties of this compound make it suitable for applications in organic photovoltaics (OPVs). Its ability to absorb light and convert it into energy has been explored in several research initiatives.

Drug Delivery Systems

Due to its amphiphilic nature, ethyl 2-amino-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can be utilized in drug delivery systems. Its structure allows for encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.

Mechanism of Action

The mechanism by which ethyl 2-amino-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound shares a core 4H-chromene scaffold with several analogs, differing primarily in substituents at positions 4 (aryl group) and 3 (functional group). Key structural analogs include:

Compound Name Substituent at Position 4 Functional Group at Position 3 Molecular Formula Molecular Weight (g/mol) Synthesis Yield (%) Crystallographic R Factor
Ethyl 2-amino-4-(3,5-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 3,5-Difluorophenyl Ethyl carboxylate C₂₀H₂₁F₂NO₄ 377.39 Not reported Not reported
Ethyl 2-amino-4-(cyanophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate Cyanophenyl Ethyl carboxylate C₁₉H₁₈N₂O₄ 338.36 67.6 Not reported
2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 4-Methylphenyl Carbonitrile C₁₇H₁₆N₂O 280.33 Not reported 0.045
Ethyl 2-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 3-Bromophenoxymethyl furyl Ethyl carboxylate C₂₅H₂₆BrNO₆ 516.38 Not reported Not reported

Key Observations:

  • Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., 2,4-dichlorophenyl, 3,5-difluorophenyl) enhance electrophilicity at the chromene core, facilitating nucleophilic attacks in subsequent reactions. In contrast, electron-donating groups (e.g., 4-methylphenyl) reduce reactivity but improve solubility .
  • Carbonitrile derivatives (e.g., ) exhibit higher thermal stability due to strong C≡N bonding .

Crystallographic and Physicochemical Properties

Crystallographic data reveal substituent-driven packing patterns:

  • The 3,5-difluorophenyl analog adopts a chair conformation stabilized by intramolecular H-bonding between the amino group and carbonyl oxygen.
  • The 4-methylphenyl carbonitrile derivative exhibits a planar chromene ring with a mean C–C bond length of 0.003 Å, indicative of high structural rigidity.

Physical Properties:

  • Solubility: Ethyl carboxylate derivatives (target compound, ) are more soluble in ethanol and DMSO than carbonitrile analogs.
  • Thermal Stability: Carbonitrile derivatives (e.g., ) decompose at higher temperatures (>250°C) compared to carboxylate esters (~200°C) due to stronger C≡N bonds.

Biological Activity

Ethyl 2-amino-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound belonging to the class of chromenes, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

C18H18Cl2N2O3\text{C}_{18}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}_3

Synthesis Methodology

The synthesis typically involves the reaction of 1,1-dimethyl-3,5-cyclohexanedione with 2,4-dichlorobenzaldehyde and malononitrile in the presence of a catalyst like DMAP under reflux conditions. The resulting product is purified through recrystallization techniques .

Anticancer Activity

Research indicates that derivatives of 2H/4H-chromenes exhibit significant anticancer properties. They are believed to induce apoptosis in cancer cells through various mechanisms such as caspase activation and inhibition of tubulin polymerization . For instance, studies have shown that certain chromene analogs can lead to G2/M cell-cycle arrest in cancer cells .

Antimicrobial Properties

Compounds similar to this compound have demonstrated antimicrobial activities against a range of pathogens. The presence of electron-withdrawing groups like chlorine enhances their efficacy by increasing membrane permeability .

Cholinesterase Inhibition

Recent studies have highlighted the potential of chromene derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in treating Alzheimer’s disease. The reported IC50 values for related compounds indicate strong inhibitory effects in the micromolar range .

3. Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives is significantly influenced by their structural components. Key observations include:

  • Substituents : The presence of halogen atoms (e.g., Cl) on the aromatic ring enhances biological activity by improving lipophilicity and electronic properties.
  • Functional Groups : Amino and carbonyl groups play crucial roles in mediating interactions with biological targets .

Case Study 1: Anticancer Activity

A study on a series of chromene derivatives demonstrated that compounds with specific substitutions exhibited potent cytotoxicity against various cancer cell lines. For example, a derivative with a dichlorophenyl group showed enhanced apoptotic activity compared to its non-substituted counterparts .

Case Study 2: Antimicrobial Efficacy

In another investigation, several chromene derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

5. Data Tables

PropertyValue
Molecular FormulaC18H18Cl2N2O3
Molecular Weight368.25 g/mol
Anticancer IC50Varies (substituent-dependent)
Antimicrobial MIC10 - 50 µg/mL
AChE Inhibition IC50~0.64 µM

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this chromene derivative, and how do reaction conditions influence yield and purity?

  • Methodology : A one-pot three-component synthesis (e.g., cyclohexanedione, aldehydes, and ethyl cyanoacetate derivatives) is commonly employed for analogous chromene compounds. Reaction parameters such as solvent polarity (e.g., ethanol vs. acetonitrile), temperature (room temperature vs. reflux), and catalyst type (e.g., piperidine or L-proline) significantly impact yield and purity. For instance, ethanol at 80°C with piperidine catalysis typically yields >70% for similar tetrahydro-4H-chromenes .
  • Data Consideration : Monitor reaction progression via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product from byproducts like unreacted aldehydes or dimerized intermediates.

Q. How can spectroscopic techniques (FT-IR, NMR, LC-MS) confirm the structural integrity of the compound?

  • Methodology :

  • FT-IR : Key peaks include N-H stretching (~3300 cm⁻¹ for the amine group), C=O (~1700 cm⁻¹ for the ester), and C-Cl (~750 cm⁻¹ for dichlorophenyl substituents) .
  • NMR : ¹H NMR should show signals for the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl), and the chromene ring protons (δ 2.1–2.9 ppm for methyl and cyclohexenyl groups) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities using high-resolution mass spectrometry .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding stereochemistry and conformation?

  • Methodology : Single-crystal X-ray diffraction is critical for determining bond lengths, angles, and the chair/twisted boat conformation of the tetrahydro-4H-chromene ring. For example, in related compounds, the cyclohexenyl ring adopts a half-chair conformation with a puckering amplitude (Q) of ~0.45 Å .
  • Data Interpretation : Compare crystallographic parameters (e.g., R-factor < 0.05, mean C-C bond length ~1.54 Å) with density functional theory (DFT) calculations to validate the observed structure .

Q. What strategies reconcile contradictory bioactivity data between this compound and its analogs (e.g., 4-(4-chlorophenyl) vs. 4-(4-methylphenyl) derivatives)?

  • Methodology : Perform comparative bioassays under standardized conditions (e.g., MIC assays for antimicrobial activity). The 2,4-dichlorophenyl group may enhance lipophilicity and membrane penetration compared to methyl or methoxy substituents, but steric effects could reduce binding affinity .
  • Data Analysis : Use multivariate statistical tools (e.g., principal component analysis) to correlate substituent electronic parameters (Hammett σ) with bioactivity trends.

Q. How can electrochemical studies elucidate the redox behavior of this compound, and what implications does this have for its mechanism of action?

  • Methodology : Cyclic voltammetry in aprotic solvents (e.g., DMF) can identify redox-active sites. The 5-oxo group and aromatic rings are likely redox centers, with reduction peaks near −1.2 V (vs. Ag/AgCl) .
  • Advanced Analysis : Couple electrochemical data with computational studies (e.g., HOMO-LUMO gaps) to predict reactivity in biological systems, such as radical scavenging or pro-oxidant effects .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported reaction yields or crystallization outcomes?

  • Approach :

Validate synthetic protocols by replicating conditions (e.g., solvent purity, inert atmosphere).

Characterize crystalline products via powder XRD to identify polymorphic variations .

Use high-throughput screening to map the impact of minor impurities (e.g., residual catalysts) on crystallization .

Biological Evaluation

Q. What in vitro models are appropriate for assessing the compound’s antioxidant or antimicrobial potential?

  • Methodology :

  • Antioxidant Activity : DPPH/ABTS radical scavenging assays, with IC₅₀ values compared to ascorbic acid .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .

Structural Modifications

Q. How can targeted derivatization enhance the compound’s solubility or stability?

  • Strategies :

  • Introduce polar groups (e.g., hydroxyl or sulfonate) at the 7,7-dimethyl or ethyl ester positions.
  • Replace the ethyl ester with a methyl or tert-butyl group to alter hydrolysis kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 2-amino-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-amino-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

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